molecular formula C21H26Cl2N2O6 B10756054 5-(5-(2,6-Dichloro-4-(4,5-dihydro-2-oxazolyl)phenoxy)pentyl)-3-(hydroxyethyl oxymethyleneoxymethyl) isoxazole

5-(5-(2,6-Dichloro-4-(4,5-dihydro-2-oxazolyl)phenoxy)pentyl)-3-(hydroxyethyl oxymethyleneoxymethyl) isoxazole

Cat. No.: B10756054
M. Wt: 473.3 g/mol
InChI Key: JLSNWEWWUSOSMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(5-(2,6-dichloro-4-(4,5-dihydro-2-oxazolyl)phenoxy)pentyl)-3-(hydroxyethyl oxymethyleneoxymethyl) isoxazole is a complex organic compound belonging to the class of phenol ethers. These are aromatic compounds containing an ether group substituted with a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-(2,6-dichloro-4-(4,5-dihydro-2-oxazolyl)phenoxy)pentyl)-3-(hydroxyethyl oxymethyleneoxymethyl) isoxazole typically involves multiple steps:

    Formation of the oxazole ring: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the dichlorophenyl group: This is achieved through a substitution reaction where the dichlorophenyl group is introduced to the oxazole ring.

    Etherification: The phenol group is etherified with a suitable alkylating agent to form the phenol ether.

    Final assembly: The hydroxyethyl oxymethyleneoxymethyl group is introduced through a series of reactions involving protection and deprotection steps.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the oxazole ring or the dichlorophenyl group, potentially leading to the formation of less complex derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as sodium hydroxide or sulfuric acid can facilitate substitution reactions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Simplified derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Potential applications in studying protein interactions due to its ability to target specific proteins.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: Used in the development of new materials or as a component in specialized industrial processes.

Mechanism of Action

The compound exerts its effects by targeting specific proteins, such as the genome polyprotein . The molecular pathways involved include interactions with the protein’s active sites, leading to inhibition or modulation of its activity. This can result in various biological effects, depending on the specific protein targeted.

Comparison with Similar Compounds

Similar Compounds

    2,6-dichlorophenol: Shares the dichlorophenyl group but lacks the complex ether and oxazole structures.

    4,5-dihydro-2-oxazolyl derivatives: Similar in structure but may lack the phenol ether group.

    Phenol ethers: Compounds containing the phenol ether group but differing in other structural aspects.

Uniqueness

5-(5-(2,6-dichloro-4-(4,5-dihydro-2-oxazolyl)phenoxy)pentyl)-3-(hydroxyethyl oxymethyleneoxymethyl) isoxazole is unique due to its combination of the dichlorophenyl group, oxazole ring, and phenol ether structure. This combination imparts specific chemical and biological properties that are not found in simpler compounds.

Properties

Molecular Formula

C21H26Cl2N2O6

Molecular Weight

473.3 g/mol

IUPAC Name

2-[[5-[5-[2,6-dichloro-4-(4,5-dihydro-1,3-oxazol-2-yl)phenoxy]pentyl]-1,2-oxazol-3-yl]methoxymethoxy]ethanol

InChI

InChI=1S/C21H26Cl2N2O6/c22-18-10-15(21-24-5-8-30-21)11-19(23)20(18)29-7-3-1-2-4-17-12-16(25-31-17)13-28-14-27-9-6-26/h10-12,26H,1-9,13-14H2

InChI Key

JLSNWEWWUSOSMP-UHFFFAOYSA-N

Canonical SMILES

C1COC(=N1)C2=CC(=C(C(=C2)Cl)OCCCCCC3=CC(=NO3)COCOCCO)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.